molecular formula C34H70O4Sn2 B1357274 Stannane, (sebacoyldioxy)bis(tributyl- CAS No. 30099-72-0

Stannane, (sebacoyldioxy)bis(tributyl-

Cat. No.: B1357274
CAS No.: 30099-72-0
M. Wt: 780.3 g/mol
InChI Key: GOBCWUBOOSRCSZ-UHFFFAOYSA-L
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Description

Stannane, (sebacoyldioxy)bis(tributyl- is an organotin compound, which means it contains tin atoms bonded to organic groups. Organotin compounds are widely studied due to their diverse applications in various fields, including catalysis, organic synthesis, and materials science. The compound’s unique structure, featuring tin atoms linked through sebacoyldioxy groups, makes it particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, (sebacoyldioxy)bis(tributyl- typically involves the reaction of tributyltin hydride with sebacoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:

2Bu3SnH+ClOC(CH2)8COCl(Bu3SnOCO(CH2)8COOSnBu3)+2HCl2 \text{Bu}_3\text{SnH} + \text{ClOC}(CH_2)_8\text{COCl} \rightarrow (\text{Bu}_3\text{SnOCO}(CH_2)_8\text{COO}\text{SnBu}_3) + 2 \text{HCl} 2Bu3​SnH+ClOC(CH2​)8​COCl→(Bu3​SnOCO(CH2​)8​COOSnBu3​)+2HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Stannane, (sebacoyldioxy)bis(tributyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides.

    Reduction: It can be reduced to form organotin hydrides.

    Substitution: The tributyltin groups can be substituted with other organic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed.

Major Products

    Oxidation: Organotin oxides and hydroxides.

    Reduction: Organotin hydrides.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Stannane, (sebacoyldioxy)bis(tributyl- has numerous applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential use in drug delivery systems.

    Industry: Utilized in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism by which stannane, (sebacoyldioxy)bis(tributyl- exerts its effects involves the interaction of the tin atoms with various molecular targets. The tin atoms can form bonds with sulfur, oxygen, and nitrogen atoms in biological molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound effective as an antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • Tributyltin hydride
  • Tributyltin chloride
  • Dibutyltin oxide

Uniqueness

Stannane, (sebacoyldioxy)bis(tributyl- is unique due to its sebacoyldioxy linkage, which imparts distinct chemical and physical properties. This linkage enhances its stability and reactivity compared to other organotin compounds.

Properties

IUPAC Name

bis(tributylstannyl) decanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4.6C4H9.2Sn/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;6*1-3-4-2;;/h1-8H2,(H,11,12)(H,13,14);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBCWUBOOSRCSZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H70O4Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184184
Record name Stannane, (sebacoyldioxy)bis(tributyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

780.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30099-72-0
Record name Stannane, (sebacoyldioxy)bis(tributyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030099720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, (sebacoyldioxy)bis(tributyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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